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2-Amino-2-(5-chloro-2-fluorophenyl)ethanol

Catalog No.
S14050610
CAS No.
M.F
C8H9ClFNO
M. Wt
189.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-2-(5-chloro-2-fluorophenyl)ethanol

Product Name

2-Amino-2-(5-chloro-2-fluorophenyl)ethanol

IUPAC Name

2-amino-2-(5-chloro-2-fluorophenyl)ethanol

Molecular Formula

C8H9ClFNO

Molecular Weight

189.61 g/mol

InChI

InChI=1S/C8H9ClFNO/c9-5-1-2-7(10)6(3-5)8(11)4-12/h1-3,8,12H,4,11H2

InChI Key

UCNUUSOPNZCFRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(CO)N)F

2-Amino-2-(5-chloro-2-fluorophenyl)ethanol is a chemical compound characterized by its amino alcohol structure, featuring a chlorine and fluorine substituent on the aromatic ring. Its molecular formula is C9H10ClFNO, and it has a molecular weight of approximately 201.63 g/mol. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis, particularly in the development of pharmaceuticals.

  • Oxidation: The alcohol group can be oxidized to form corresponding carbonyl compounds.
  • Reduction: It can undergo reduction reactions, converting the carbonyl to an alcohol or other derivatives.
  • Substitution Reactions: The aromatic ring is prone to electrophilic substitution, allowing for further functionalization at the chlorine or fluorine positions.

Reagents commonly used include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and bromine or nitric acid for substitution reactions.

Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of halogen substituents often enhances the biological activity by improving the compound's interaction with biological targets. Specific studies have shown that similar compounds can influence cell signaling pathways and gene expression, suggesting that 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol may also have significant biological effects .

The synthesis of 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol typically involves several steps:

  • Starting Materials: The synthesis usually begins with 5-chloro-2-fluorobenzaldehyde and glycine.
  • Reaction Conditions: The reaction is conducted in an appropriate solvent such as ethanol, often in the presence of a base like sodium hydroxide to facilitate the formation of the amino alcohol.
  • Heating: The mixture is heated to reflux to ensure complete reaction.
  • Purification: Post-reaction purification methods such as recrystallization or chromatography are employed to isolate the desired product .

The compound has potential applications in various fields:

  • Medicinal Chemistry: It may serve as a precursor for developing new therapeutic agents due to its biological activity.
  • Organic Synthesis: It can be utilized as a building block for synthesizing more complex molecules.
  • Pharmaceuticals: Investigated for its potential use in drug formulations targeting specific diseases .

Studies on similar compounds suggest that they interact with various biological molecules, potentially acting as enzyme inhibitors or modulators. The exact interaction mechanisms for 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol are still under investigation, but it is hypothesized that it may bind to specific receptors or enzymes, influencing their activity and contributing to its biological effects .

Several compounds share structural similarities with 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol, including:

Compound NameMolecular FormulaUnique Features
2-Amino-5-chloro-2'-fluorobenzophenoneC13H9ClFNOExhibits strong electrophilic substitution ability
4-Chloro-3-fluoroanilineC6H4ClFKnown for its use in dye synthesis
3-Amino-4-chlorobenzyl alcoholC8H10ClNDemonstrates anti-inflammatory properties

These compounds differ primarily in their substituent positions and types, which affect their reactivity and biological activity. The unique combination of chlorine and fluorine on the aromatic ring of 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol may enhance its specificity toward certain biological targets compared to others .

Nucleophilic aromatic substitution (SNAr) plays a pivotal role in introducing functional groups to the 5-chloro-2-fluorophenyl ring system. The electron-withdrawing chloro and fluoro substituents activate the aromatic ring toward nucleophilic attack, with the fluorine atom at the ortho position acting as a directing group. Recent advances in catalytic SNAr reactions enable functionalization even on electron-rich arenes. For example, t-Bu-P4, a phosphazene superbase, catalyzes concerted SNAr reactions of aryl fluorides without requiring stoichiometric strong bases. This method allows substitution at the para position relative to the chloro group, facilitating the introduction of hydroxyl or amino precursors.

Key considerations include:

  • Regioselectivity: The chloro group at position 5 directs nucleophiles to position 4 (para), while the fluoro group at position 2 stabilizes transition states through inductive effects.
  • Leaving Group Reactivity: Fluorine’s poor leaving-group ability is mitigated by using activators like triflic anhydride (Tf~2~O), which generates reactive oxonium intermediates.

Orthoester-Mediated Cyclization Pathways for Benzophenone Intermediate Derivatization

Orthoesters serve as protecting groups for carbonyl functionalities during cyclization steps. Starting from 5-chloro-2-fluorobenzaldehyde, orthoester protection (e.g., trimethyl orthoformate) prevents undesired side reactions during subsequent alkylation or amination. Cyclization is achieved via acid-catalyzed cleavage of the orthoester, releasing the aldehyde for intramolecular aldol condensation. This forms a benzophenone intermediate, which is reduced to the ethanolamine backbone using lithium aluminium hydride (LAH).

A representative pathway involves:

  • Orthoester Formation: 5-Chloro-2-fluorobenzaldehyde reacts with trimethyl orthoformate under acidic conditions to form a protected aldehyde.
  • Alkylation: The protected aldehyde undergoes alkylation with ethylene oxide to introduce the ethanolamine precursor.
  • Cyclization and Reduction: Acidic workup liberates the aldehyde, enabling cyclization to a benzophenone intermediate, followed by LAH reduction to yield the ethanolamine.

Hydroxylamine-Based Amination Approaches in Ethanolamine Side-Chain Formation

Hydroxylamine derivatives enable selective amination of ketone intermediates to install the amino group. For instance, 2-(5-chloro-2-fluorophenyl)acetic acid is converted to its ethyl ester, which undergoes hydroxylamine-mediated amination to form an oxime. Subsequent reduction with LAH yields the primary amine, which is selectively alkylated to produce 2-amino-2-(5-chloro-2-fluorophenyl)ethanol.

Critical optimizations include:

  • Protection-Deprotection Strategies: N-Boc protection prevents over-alkylation, ensuring mono-functionalization of the amine.
  • Reduction Conditions: LAH in tetrahydrofuran (THF) at 0°C achieves quantitative reduction of oximes to amines while preserving aromatic substituents.

Solvent Effects and Reaction Optimization in Multi-Step Syntheses

Solvent choice profoundly impacts reaction efficiency and selectivity:

SolventPolarityRole in SynthesisExample Reaction Step
TetrahydrofuranPolarStabilizes LAH intermediatesReduction of oximes to amines
DichloromethaneNonpolarFacilitates orthoester protectionAldehyde protection
AcetonitrilePolarEnhances SNAr reaction ratesCatalytic t-Bu-P4 reactions

Additional optimizations:

  • Temperature Control: LAH-mediated reductions require strict temperature control (0°C) to prevent over-reduction.
  • Inert Atmosphere: Reactions involving moisture-sensitive reagents (e.g., LAH) are conducted under argon to avoid hydrolysis.

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

189.0356698 g/mol

Monoisotopic Mass

189.0356698 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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